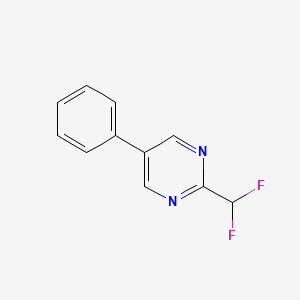

2-(Difluoromethyl)-5-phenylpyrimidine

Description

2-(Difluoromethyl)-5-phenylpyrimidine is a fluorinated pyrimidine derivative characterized by a phenyl group at the 5-position and a difluoromethyl substituent at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals and agrochemicals due to their ability to mimic nucleobases and interact with biological targets. The introduction of fluorine atoms, particularly in the form of a difluoromethyl group, enhances metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . This compound is structurally related to fungicides and enzyme inhibitors, as evidenced by its similarity to patented complex II inhibitors (e.g., A.3.32–A.3.39 in ), which utilize difluoromethyl groups to optimize binding and resistance management .

Properties

Molecular Formula |

C11H8F2N2 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrimidine |

InChI |

InChI=1S/C11H8F2N2/c12-10(13)11-14-6-9(7-15-11)8-4-2-1-3-5-8/h1-7,10H |

InChI Key |

IZXXEPSGASZCMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-phenylpyrimidine typically involves the difluoromethylation of pyrimidine derivatives. One common method is the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts or radical initiators. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: Methyl-substituted pyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-5-phenylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-phenylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Chloro

2-Chloro-5-phenylpyrimidine (CAS 22536-62-5, ) serves as a direct analog where the difluoromethyl group is replaced by chlorine. Key differences include:

- Electronic Effects : The difluoromethyl group (-CF₂H) is electron-withdrawing, reducing electron density at the pyrimidine ring compared to chlorine. This alters binding affinity to targets such as fungal enzymes .

- Metabolic Stability : Fluorine’s strong C-F bond resists oxidative degradation, whereas chlorine may undergo dehalogenation, making the difluoromethyl variant more stable in vivo .

Positional Isomerism: 2- vs. 4-Substituted Difluoromethylpyrimidines

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate (CAS 1380228-69-2, ) demonstrates how substituent position affects activity.

- Steric Effects : The 2-position difluoromethyl group in the target compound may impose steric hindrance near the phenyl ring, influencing interactions with hydrophobic enzyme pockets.

Fluorinated vs. Hydroxylated Derivatives

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0, ) highlights the impact of electronegative substituents:

Agrochemical Performance

Compared to fluxapyroxad (A.3.9) and benzovindiflupyr (A.3.2), which feature difluoromethylpyrazole moieties, 2-(difluoromethyl)-5-phenylpyrimidine may offer improved binding to the ubiquinone site of complex II due to its planar pyrimidine core .

Pharmacological Potential

Fluorinated pyrimidines are explored in anticancer and antiviral therapies. While 2,4-dichloro-5-fluoropyrimidine () is a precursor in nucleoside analogs, the difluoromethyl variant’s stability could reduce off-target effects in prodrug designs .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Key Substituents |

|---|---|---|---|

| This compound | 220.18 | 2.8 | -CF₂H, -Ph |

| 2-Chloro-5-phenylpyrimidine | 190.63 | 2.1 | -Cl, -Ph |

| Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate | 292.26 | 3.5 | -CF₂H, -Ph, -COOEt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.